molecular formula C9H11ClINO2 B8496504 (S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride CAS No. 167817-57-4

(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride

Cat. No. B8496504
CAS RN: 167817-57-4
M. Wt: 327.54 g/mol
InChI Key: VLKYLRWSJLVOSU-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H9IO2 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of carboxylic acids and amines . A possible catalytic cycle for the synthesis could be based on the presumed formation of an acylborate intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a carboxylic acid group (-COOH), an amino group (-NH2), and an iodophenyl group (C6H4I). The exact structure would need to be determined through methods such as NMR or X-ray crystallography .


Chemical Reactions Analysis

This compound, being a carboxylic acid derivative, can undergo various reactions. For instance, it can react with amines to form amides . The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 276.07 g/mol . Its melting point is between 87-92 °C . More specific physical and chemical properties would need to be determined experimentally .

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

CAS RN

167817-57-4

Product Name

(S)-2-Amino-3-(2-iodophenyl)propanoic acid hydrochloride

Molecular Formula

C9H11ClINO2

Molecular Weight

327.54 g/mol

IUPAC Name

(2S)-2-amino-3-(2-iodophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10INO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

VLKYLRWSJLVOSU-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I.Cl

Origin of Product

United States

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